Glidazamide - 3074-35-9

Glidazamide

Catalog Number: EVT-366365
CAS Number: 3074-35-9
Molecular Formula: C16H23N3O3S
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glidazamide is a second-generation, sulfonamide urea derivative with antihyperglycemic activity. Glidazamide's hypoglycemic effect is inferior to that of glicaramide.
Source and Classification

Glidazamide is chemically related to gliclazide, a well-known sulfonylurea. It is classified under the category of hypoglycemic agents and specifically functions as a second-generation sulfonylurea. This classification indicates its mechanism of action and therapeutic applications in diabetes management, focusing on enhancing insulin release and improving glycemic control.

Synthesis Analysis

Methods and Technical Details

The synthesis of Glidazamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with appropriate starting materials that include sulfonylureas and various organic reagents.
  2. Reactions: Key reactions may include nucleophilic substitutions and condensation reactions to form the sulfonamide linkage characteristic of sulfonylureas.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

For instance, one method involves the reaction of a substituted urea with a sulfonyl chloride under basic conditions, leading to the formation of Glidazamide with subsequent purification steps to isolate the desired compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of Glidazamide can be described by its chemical formula, which is C15H21N3O3SC_{15}H_{21}N_{3}O_{3}S. The compound features a sulfonyl group attached to a urea moiety, which is critical for its biological activity.

  • Molecular Weight: Approximately 323.41 g/mol
  • Structural Formula: The structure includes various functional groups that contribute to its pharmacological properties.

The arrangement of atoms in Glidazamide allows it to interact effectively with insulin receptors, facilitating its role in glucose metabolism.

Chemical Reactions Analysis

Reactions and Technical Details

Glidazamide undergoes several chemical reactions that are vital for its function:

  1. Hydrolysis: In aqueous environments, Glidazamide can hydrolyze, affecting its stability and efficacy.
  2. Metabolism: The compound is metabolized in the liver through oxidation and conjugation processes, which can lead to active metabolites that also contribute to its hypoglycemic effects.

These reactions are essential for understanding the pharmacokinetics of Glidazamide, influencing dosage forms and administration routes.

Mechanism of Action

Process and Data

The primary mechanism of action for Glidazamide involves:

  • Insulin Secretion Stimulation: Glidazamide acts on pancreatic beta cells to promote insulin secretion in response to elevated blood glucose levels.
  • Inhibition of Hepatic Glucose Production: It also reduces hepatic glucose output, further aiding in lowering blood sugar levels.

This dual action makes Glidazamide effective in managing hyperglycemia in patients with type 2 diabetes mellitus.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glidazamide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound shows stability under normal storage conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Glidazamide is primarily used in clinical settings for:

  • Diabetes Management: It is prescribed for controlling blood sugar levels in patients with type 2 diabetes.
  • Research Studies: Investigations into its pharmacodynamics and potential new therapeutic applications continue, exploring combinations with other antidiabetic agents or novel formulations.

The ongoing research into Glidazamide highlights its importance in modern pharmacotherapy for diabetes management, emphasizing the need for continued exploration of its full therapeutic potential.

Introduction to Gliclazide: Pharmacological Classification and Historical Context

Second-Generation Sulfonylurea Derivatives: Structural and Functional Taxonomy

Gliclazide belongs to the second-generation sulfonylurea derivatives, a class of oral hypoglycemic agents characterized by enhanced potency, reduced dosing frequency, and improved safety profiles compared to first-generation agents (tolbutamide, chlorpropamide). Structurally, sulfonylureas feature a central phenylsulfonylurea backbone with substitutions at the para position of the benzene ring and the nitrogen residue in the urea moiety. Gliclazide specifically contains an azabicyclo[3.3.0]octane ring fused with an aminocyclobutyl group, distinguishing it from other second-generation agents like glibenclamide (glyburide) and glipizide [1] [6].

Key structural features and functional implications:

  • Pancreatic β-cell specificity: Gliclazide’s methylcyclohexyl substitution confers high selectivity for pancreatic ATP-sensitive potassium (KATP) channels (SUR1 subunit) over cardiac (SUR2A) or vascular (SUR2B) channels. This minimizes cardiovascular risks associated with non-selective KATP blockade by glibenclamide [7] [8].
  • Extrapancreatic effects: Unlike glibenclamide, gliclazide demonstrates antioxidant properties via free radical scavenging, which may mitigate oxidative stress in diabetes [5] [7].
  • Metabolic profile: Gliclazide’s hepatic metabolism (CYP2C9) yields inactive metabolites, reducing hypoglycemia risk. Its renal excretion is minimal (<20%), making it safer in mild-to-moderate chronic kidney disease [4] [6].

Table 1: Structural Comparison of Major Second-Generation Sulfonylureas

CompoundR1 SubstitutionR2 SubstitutionUnique Features
GliclazideMethylcyclohexylAminocyclobutyl ringAntioxidant activity; high pancreatic specificity
GlibenclamideChlorobenzamidoethylCyclohexylNon-selective KATP blockade; higher hypoglycemia risk
GlimepiridePyrimidinylEthylDual hepatic/renal excretion; lower hypoglycemia risk
GlipizideMethylpyrazinylCyclohexylShort half-life; food-dependent absorption

Sources: [1] [6] [7]

Historical Development and Clinical Adoption in Type 2 Diabetes Management

Gliclazide was developed in the 1970s as part of efforts to refine sulfonylurea efficacy and safety. Its clinical adoption accelerated after the University Group Diabetes Program (UGDP) raised concerns about cardiovascular risks with first-generation sulfonylureas (tolbutamide) [4] [7]. Key milestones include:

  • Early clinical validation: The 1980s saw pivotal studies establishing gliclazide’s efficacy in reducing HbA1c (by 1.0–1.5%) without severe hypoglycemia. Its antioxidant properties were linked to endothelial protection in diabetic vasculature [5] [9].
  • Cardiovascular safety reaffirmation: The ADVANCE trial (2008) demonstrated that intensive glucose control with gliclazide MR (modified-release) reduced microvascular complications (nephropathy) by 21% without increasing macrovascular events. This positioned gliclazide as a cardiovascularly neutral agent [5] [7].
  • Guideline integration: By the 2010s, international guidelines (e.g., WHO, IDF) prioritized gliclazide over other sulfonylureas:
  • The WHO Model List of Essential Medicines included gliclazide for its safety in resource-limited settings [2] [5].
  • The ADA/EASD 2018 consensus reserved sulfonylureas for cost-sensitive contexts but acknowledged gliclazide’s lower hypoglycemia risk [2] [7].

Table 2: Key Milestones in Gliclazide’s Clinical Adoption

Year RangeDevelopment PhaseKey Studies/GuidelinesImpact
1970–1985Preclinical/early clinicalStructural optimization studiesIdentification of antioxidant effects
1986–2000Safety validationUGDP follow-up analysesDistinction from 1st-gen cardiovascular risks
2001–2010Outcomes trialsADVANCE trial (2008)Confirmed microvascular benefits and CV safety
2011–presentGuideline integrationWHO Essential Medicines List; ADA/EASD reportsPreferred SU in renal impairment/hypoglycemia risk

Sources: [2] [5] [7]

The CAROLINA trial (2019) further cemented gliclazide’s role by demonstrating non-inferior cardiovascular safety compared to the DPP-4 inhibitor linagliptin, countering lingering concerns about sulfonylurea class risks [4] [7]. Today, gliclazide is distinguished within its class for its dual role in glycemic control and potential vascular protection, aligning with modern precision medicine approaches in type 2 diabetes [5] [7].

Properties

CAS Number

3074-35-9

Product Name

Glidazamide

IUPAC Name

1-(azepan-1-yl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C16H23N3O3S/c20-16(17-19-10-3-1-2-4-11-19)18-23(21,22)15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2,(H2,17,18,20)

InChI Key

BAMWZWFFSCYCGQ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2

Canonical SMILES

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.